molecular formula C16H11F4N5O2 B10958182 N'-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10958182
M. Wt: 381.28 g/mol
InChI Key: GFFVMKAPZFZZPC-UHFFFAOYSA-N
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Description

N’-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a catalyst.

    Attachment of the 4-Fluorophenylcarbonyl Group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Formation of the Carboximidamide Group: This is typically done by reacting the intermediate with an appropriate amidine reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The pyrazolo[1,5-a]pyrimidine core is known for its biological activity, making this compound a potential candidate for drug discovery and development. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications include anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their enhanced metabolic stability and lipophilicity, making them valuable in drug design.

    Fluorophenyl Derivatives: These compounds are often used in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Uniqueness

N’-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a fluorophenylcarbonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C16H11F4N5O2

Molecular Weight

381.28 g/mol

IUPAC Name

[(Z)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 4-fluorobenzoate

InChI

InChI=1S/C16H11F4N5O2/c1-8-6-12(16(18,19)20)25-14(23-8)11(7-22-25)13(21)24-27-15(26)9-2-4-10(17)5-3-9/h2-7H,1H3,(H2,21,24)

InChI Key

GFFVMKAPZFZZPC-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N/OC(=O)C3=CC=C(C=C3)F)/N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=CC=C(C=C3)F)N

Origin of Product

United States

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